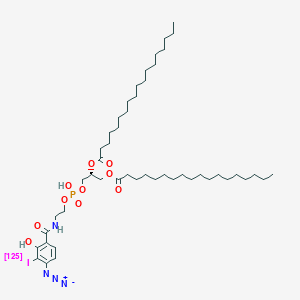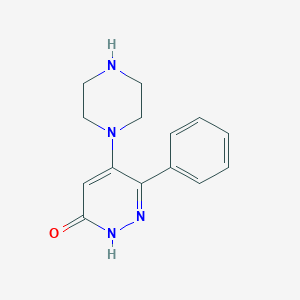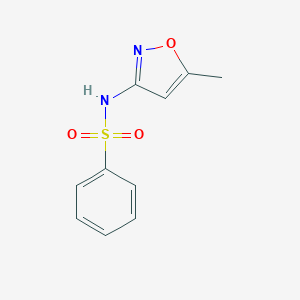![molecular formula C10H12N4 B138179 5,6,7,8-Tetrahydro-2H-pyrazolo[3,4-b]quinolin-4-amine CAS No. 128854-10-4](/img/structure/B138179.png)
5,6,7,8-Tetrahydro-2H-pyrazolo[3,4-b]quinolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6,7,8-Tetrahydro-2H-pyrazolo[3,4-b]quinolin-4-amine, also known as THPQ, is a chemical compound that has been studied for its potential applications in scientific research. THPQ is a heterocyclic compound that contains both a pyrazole and a quinoline ring system. In recent years, THPQ has gained attention due to its unique properties and potential applications in a variety of fields.
Mechanism Of Action
The mechanism of action of 5,6,7,8-Tetrahydro-2H-pyrazolo[3,4-b]quinolin-4-amine is not fully understood, but it is believed to involve the modulation of certain receptors and ion channels in cells. 5,6,7,8-Tetrahydro-2H-pyrazolo[3,4-b]quinolin-4-amine has been shown to bind to the GABA-A receptor and the NMDA receptor, which are both involved in the regulation of neuronal activity. 5,6,7,8-Tetrahydro-2H-pyrazolo[3,4-b]quinolin-4-amine has also been shown to inhibit the activity of certain enzymes, such as the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical And Physiological Effects
5,6,7,8-Tetrahydro-2H-pyrazolo[3,4-b]quinolin-4-amine has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 5,6,7,8-Tetrahydro-2H-pyrazolo[3,4-b]quinolin-4-amine can inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. 5,6,7,8-Tetrahydro-2H-pyrazolo[3,4-b]quinolin-4-amine has also been shown to have anti-inflammatory effects, by inhibiting the production of certain cytokines and chemokines. In addition, 5,6,7,8-Tetrahydro-2H-pyrazolo[3,4-b]quinolin-4-amine has been shown to have neuroprotective effects, by reducing the damage caused by oxidative stress and inflammation in neurons.
Advantages And Limitations For Lab Experiments
5,6,7,8-Tetrahydro-2H-pyrazolo[3,4-b]quinolin-4-amine has several advantages for use in laboratory experiments. It is a relatively stable compound that can be synthesized in moderate to good yields. 5,6,7,8-Tetrahydro-2H-pyrazolo[3,4-b]quinolin-4-amine is also relatively easy to handle and store, and it is soluble in a variety of solvents. However, 5,6,7,8-Tetrahydro-2H-pyrazolo[3,4-b]quinolin-4-amine also has some limitations. It can be difficult to obtain pure 5,6,7,8-Tetrahydro-2H-pyrazolo[3,4-b]quinolin-4-amine, as impurities can affect its properties and activity. In addition, 5,6,7,8-Tetrahydro-2H-pyrazolo[3,4-b]quinolin-4-amine can be toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several potential future directions for research on 5,6,7,8-Tetrahydro-2H-pyrazolo[3,4-b]quinolin-4-amine. One area of interest is the development of 5,6,7,8-Tetrahydro-2H-pyrazolo[3,4-b]quinolin-4-amine derivatives with improved activity and selectivity for certain receptors and enzymes. Another area of interest is the investigation of the potential therapeutic applications of 5,6,7,8-Tetrahydro-2H-pyrazolo[3,4-b]quinolin-4-amine in the treatment of cancer, inflammation, and neurological disorders. Finally, the use of 5,6,7,8-Tetrahydro-2H-pyrazolo[3,4-b]quinolin-4-amine as a tool for studying the role of certain receptors and enzymes in cellular processes could also be an area of future research.
Synthesis Methods
The synthesis of 5,6,7,8-Tetrahydro-2H-pyrazolo[3,4-b]quinolin-4-amine can be achieved through a variety of methods, including the reaction of 3-amino-4-chloroquinoline with hydrazine hydrate, followed by cyclization with ethyl acetoacetate. Another method involves the reaction of 3,4-dichloroquinoline with hydrazine hydrate, followed by cyclization with ethyl acetoacetate. Both methods have been reported to yield 5,6,7,8-Tetrahydro-2H-pyrazolo[3,4-b]quinolin-4-amine in moderate to good yields.
Scientific Research Applications
5,6,7,8-Tetrahydro-2H-pyrazolo[3,4-b]quinolin-4-amine has been studied for its potential applications in a variety of scientific fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, 5,6,7,8-Tetrahydro-2H-pyrazolo[3,4-b]quinolin-4-amine has been investigated as a potential therapeutic agent for the treatment of cancer, inflammation, and neurological disorders. In biochemistry, 5,6,7,8-Tetrahydro-2H-pyrazolo[3,4-b]quinolin-4-amine has been used as a tool to study the role of certain enzymes and proteins in cellular processes. In pharmacology, 5,6,7,8-Tetrahydro-2H-pyrazolo[3,4-b]quinolin-4-amine has been studied for its potential to modulate the activity of certain receptors and ion channels.
properties
CAS RN |
128854-10-4 |
|---|---|
Product Name |
5,6,7,8-Tetrahydro-2H-pyrazolo[3,4-b]quinolin-4-amine |
Molecular Formula |
C10H12N4 |
Molecular Weight |
188.23 g/mol |
IUPAC Name |
5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinolin-4-amine |
InChI |
InChI=1S/C10H12N4/c11-9-6-3-1-2-4-8(6)13-10-7(9)5-12-14-10/h5H,1-4H2,(H3,11,12,13,14) |
InChI Key |
DQMPYIPLDCRBBY-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C(=C3C=NNC3=N2)N |
Canonical SMILES |
C1CCC2=C(C1)C(=C3C=NNC3=N2)N |
synonyms |
4-AMINO-5,6,7,8-TETRAHYDRO-2H-PYRAZOLO[3,4-B]QUINOLINE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-(2,5-dichloro-3,6-dioxocyclohexa-1,4-dien-1-yl)sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B138098.png)




![Bicyclo[2.2.1]hept-2-ene-2-carboxylic acid, methyl ester, (1S)-(9CI)](/img/structure/B138109.png)





![3-(Bromomethyl)-7-chlorobenzo[b]thiophene](/img/structure/B138130.png)
